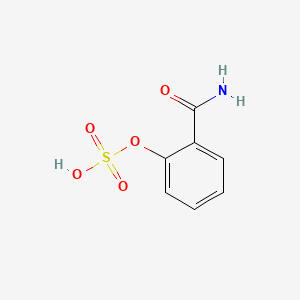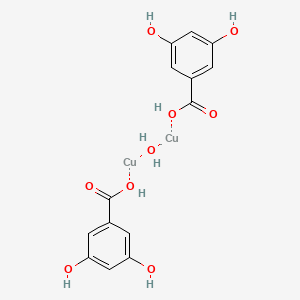
Bis(3,5-dihydroxybenzoato-O1)-mu-oxodicopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper: is a coordination compound consisting of copper ions coordinated with 3,5-dihydroxybenzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper typically involves the reaction of copper salts (such as copper(II) sulfate or copper(II) nitrate) with 3,5-dihydroxybenzoic acid in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, general principles of coordination chemistry and industrial synthesis of similar compounds can be applied. This often involves large-scale reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: The copper centers in the compound can undergo redox reactions, which are crucial for its catalytic properties.
Substitution Reactions: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Ascorbic acid, sodium borohydride.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed
The major products depend on the specific reactions and conditions. For example, oxidation reactions may lead to the formation of higher oxidation state copper complexes, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry: : Used as a catalyst in various organic reactions, including oxidation and coupling reactions. Biology Medicine : Investigated for its antimicrobial properties and potential use in drug delivery systems. Industry : Utilized in the development of advanced materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which bis-(3,5-Dihydroxybenzoato-o1)-mu-oxodicopper exerts its effects often involves the coordination of copper ions with target molecules, facilitating redox reactions or stabilizing specific molecular structures. The molecular targets and pathways can vary depending on the application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
- Bis-(salicylato)-copper(II)
- Bis-(acetylacetonato)-copper(II)
- Copper(II) benzoate
Properties
CAS No. |
94159-25-8 |
|---|---|
Molecular Formula |
C14H14Cu2O9 |
Molecular Weight |
453.35 g/mol |
IUPAC Name |
copper;3,5-dihydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O4.2Cu.H2O/c2*8-5-1-4(7(10)11)2-6(9)3-5;;;/h2*1-3,8-9H,(H,10,11);;;1H2 |
InChI Key |
ZTUBFXSLXXBNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)O.C1=C(C=C(C=C1O)O)C(=O)O.O.[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)


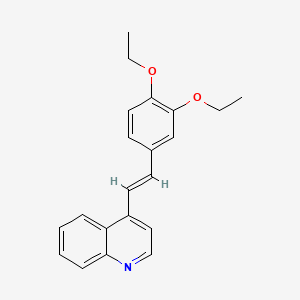

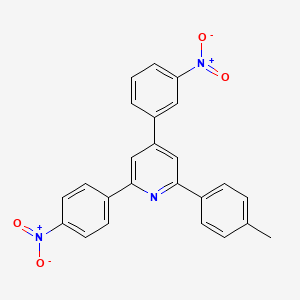

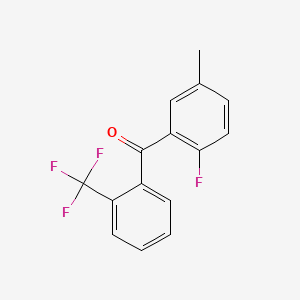
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
